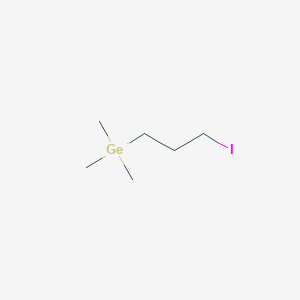![molecular formula C17H14N3O3PSi B14225177 Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane CAS No. 719300-34-2](/img/structure/B14225177.png)
Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane is a specialized organophosphorus compound that features a phosphane group bonded to a diphenyl and a triisocyanatosilyl ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl[2-(triisocyanatosilyl)ethyl]phosphane typically involves the reaction of diphenylphosphine with a suitable triisocyanatosilyl ethyl precursor. One common method includes the reaction of diphenylphosphine with 2-(triisocyanatosilyl)ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive phosphane group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions.
Coordination: The phosphane group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate groups.
Coordination: Transition metals such as palladium or platinum can form complexes with the phosphane group under mild conditions.
Major Products Formed
Oxidation: Diphenyl[2-(triisocyanatosilyl)ethyl]phosphine oxide.
Substitution: Urea derivatives or carbamate esters.
Coordination: Metal-phosphane complexes.
Scientific Research Applications
Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Materials Science: Employed in the synthesis of advanced materials with specific properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of diphenyl[2-(triisocyanatosilyl)ethyl]phosphane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The isocyanate groups can react with nucleophiles, leading to the formation of stable products. The phosphane group can also undergo oxidation, affecting the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl[2-(triethoxysilyl)ethyl]phosphane
- Diphenyl[2-(trifluorosilyl)ethyl]phosphane
- Tris[2-(diphenylphosphino)ethyl]phosphane
Uniqueness
Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane is unique due to the presence of the triisocyanatosilyl group, which imparts distinct reactivity and potential for forming diverse products. This makes it particularly valuable in applications requiring specific chemical transformations and material properties .
Properties
CAS No. |
719300-34-2 |
|---|---|
Molecular Formula |
C17H14N3O3PSi |
Molecular Weight |
367.37 g/mol |
IUPAC Name |
diphenyl(2-triisocyanatosilylethyl)phosphane |
InChI |
InChI=1S/C17H14N3O3PSi/c21-13-18-25(19-14-22,20-15-23)12-11-24(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10H,11-12H2 |
InChI Key |
OVOQPJHLOCZYDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CC[Si](N=C=O)(N=C=O)N=C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


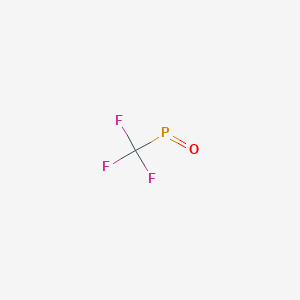
![2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol](/img/structure/B14225100.png)
![3,3'-[(4-Hydroxyphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14225102.png)
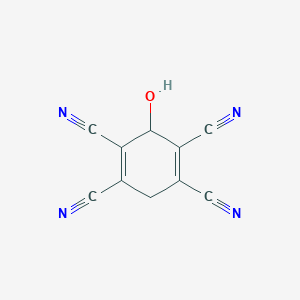
![6-[6-(Dimethylamino)-5-(ethylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225106.png)
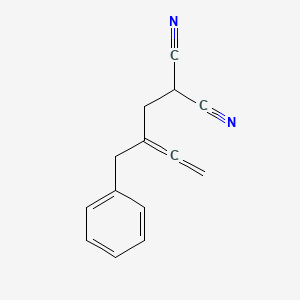
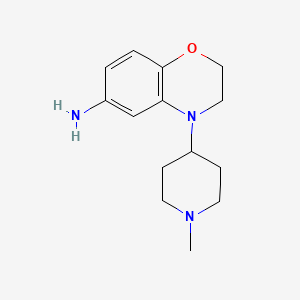
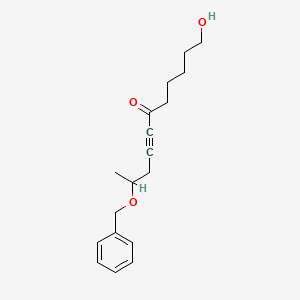
![5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide](/img/structure/B14225137.png)
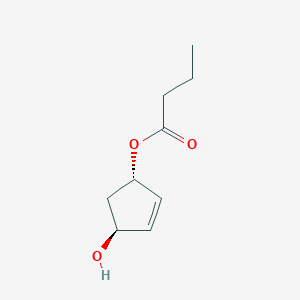
![2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14225152.png)
![Ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate](/img/structure/B14225156.png)
![Propanenitrile, 3-[(3-acetylphenyl)amino]-](/img/structure/B14225160.png)
